molecular formula C4H6ClN3 B1422319 3-chloro-5-ethyl-1H-1,2,4-triazole CAS No. 39908-97-9

3-chloro-5-ethyl-1H-1,2,4-triazole

Cat. No.: B1422319
CAS No.: 39908-97-9
M. Wt: 131.56 g/mol
InChI Key: YUBDSCDHVGFJOY-UHFFFAOYSA-N
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Description

“3-chloro-5-ethyl-1H-1,2,4-triazole” is a chemical compound with the molecular formula C4H6ClN3. It has a molecular weight of 131.56 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H6ClN3/c1-2-3-6-4 (5)8-7-3/h2H2,1H3, (H,6,7,8) . The Canonical SMILES for this compound is CCC1=NC (=NN1)Cl .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a topological polar surface area of 41.6 Ų, a complexity of 77.7, and a rotatable bond count of 1 . The compound is also reported to have a melting point of 101-102 .

Scientific Research Applications

Tautomeric Forms and Mass Spectrum

3-chloro-5-ethyl-1H-1,2,4-triazole exhibits different tautomeric forms. A study by Maquestiau et al. (2010) using mass analysed ion kinetic energy and collision induced dissociation spectra revealed that this compound can be generated in three different tautomeric forms by ethylene elimination from N-ethyl compounds. These forms retain their structure prior to further fragmentation, significantly influencing the mass spectrum of the parent heterocycle (Maquestiau, Haverbeke, Flammang, & Gheleyns, 2010).

Structural and Spectroscopic Studies

The structural and spectroscopic characteristics of various derivatives of 1,2,4-triazole have been extensively studied. Şahin et al. (2014) conducted X-ray diffraction, IR, 1H NMR, and 13C NMR studies on compounds including 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole. They found strong intermolecular hydrogen bonds in these compounds, contributing to their stability and potential applications in various fields (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Synthesis and Environmental Aspects

A study by Matiychuk et al. (2011) reported a new and convenient method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, highlighting the procedure’s economic, environmental-friendly, and simplicity aspects. This research is crucial for understanding the synthesis processes of triazole derivatives, with potential implications in various scientific fields (Matiychuk, Potopnyk, Luboradzki, & Obushak, 2011).

Crystal Structure and Luminescent Properties

The crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of certain 1,2,4-triazole derivatives have been explored. Nadeem et al. (2017) synthesized and characterized compounds like 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, providing insights into their geometric, electronic, and non-linear optical properties. Such studies are significant for understanding the material properties of these compounds (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).

Mechanism of Action

Properties

IUPAC Name

3-chloro-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDSCDHVGFJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39908-97-9
Record name 3-chloro-5-ethyl-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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